N-ethyltetrahydrofuran-3-sulfonamide
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Overview
Description
N-ethyltetrahydrofuran-3-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide functional group attached to a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-ethyltetrahydrofuran-3-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . The reaction typically involves the use of low-cost commodity chemicals and can be performed under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidative coupling reactions. The scalability of this method has been demonstrated with other sulfonamide compounds, indicating its potential for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-ethyltetrahydrofuran-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfinamides and sulfonamides.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The sulfonamide group can participate in substitution reactions, where the sulfonyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and selectivity.
Major Products
The major products formed from these reactions include sulfinamides, sulfonamides, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-ethyltetrahydrofuran-3-sulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-ethyltetrahydrofuran-3-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group acts as a competitive antagonist of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for DNA production in bacteria . This inhibition disrupts bacterial growth and replication, making the compound effective as an antibacterial agent.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-ethyltetrahydrofuran-3-sulfonamide include:
Sulfenamides: These compounds contain a sulfur-nitrogen bond and are used in various applications, including pharmaceuticals and agrochemicals.
Sulfinamides: These are oxidation products of sulfenamides and have similar applications.
Sulfonamides: A broader class of compounds that includes this compound and is widely used in medicine and industry.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of a tetrahydrofuran ring with a sulfonamide group. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H13NO3S |
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Molecular Weight |
179.24 g/mol |
IUPAC Name |
N-ethyloxolane-3-sulfonamide |
InChI |
InChI=1S/C6H13NO3S/c1-2-7-11(8,9)6-3-4-10-5-6/h6-7H,2-5H2,1H3 |
InChI Key |
CRAMPSQBGMGXBN-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1CCOC1 |
Origin of Product |
United States |
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